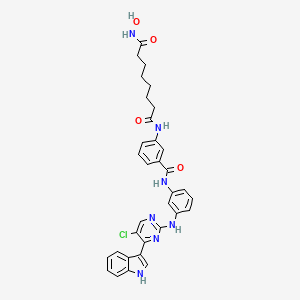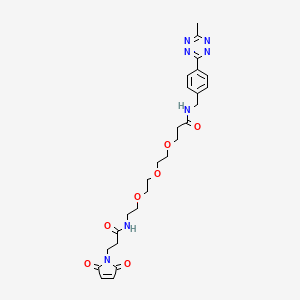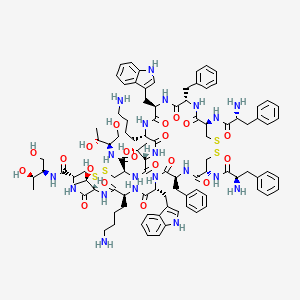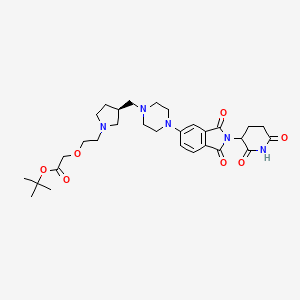
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is a synthetic compound that combines structural elements from thalidomide, piperazine, pyrrolidine, and tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of Thalidomide Derivative: Thalidomide is reacted with piperazine under controlled conditions to form a thalidomide-piperazine intermediate.
Introduction of Pyrrolidine Moiety: The intermediate is then reacted with (S)-CH2-pyrrolidine under basic conditions to introduce the pyrrolidine moiety.
Esterification: The resulting compound is esterified with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit angiogenesis or modulate the immune response.
相似化合物的比较
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Piperazine Derivatives: Used in various therapeutic applications, including as anthelmintics and antipsychotics.
Pyrrolidine Derivatives: Known for their use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is unique due to its combination of structural elements from thalidomide, piperazine, and pyrrolidine, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C30H41N5O7 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[(3S)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C30H41N5O7/c1-30(2,3)42-26(37)19-41-15-14-32-9-8-20(17-32)18-33-10-12-34(13-11-33)21-4-5-22-23(16-21)29(40)35(28(22)39)24-6-7-25(36)31-27(24)38/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,31,36,38)/t20-,24?/m1/s1 |
InChI 键 |
YPCBLSDLKWQGJV-CGHJUBPDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)COCCN1CC[C@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
规范 SMILES |
CC(C)(C)OC(=O)COCCN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



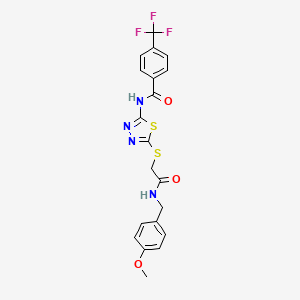
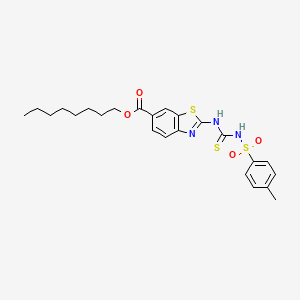
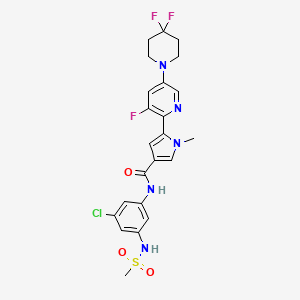
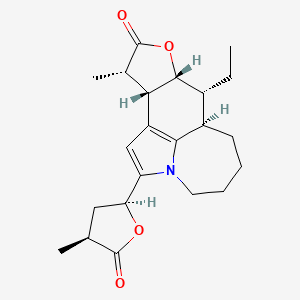
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
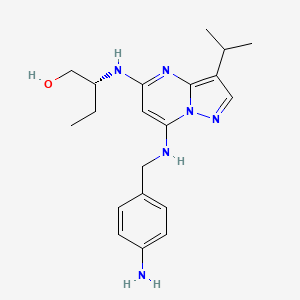

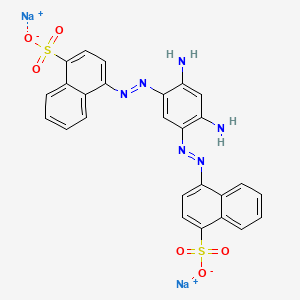
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
